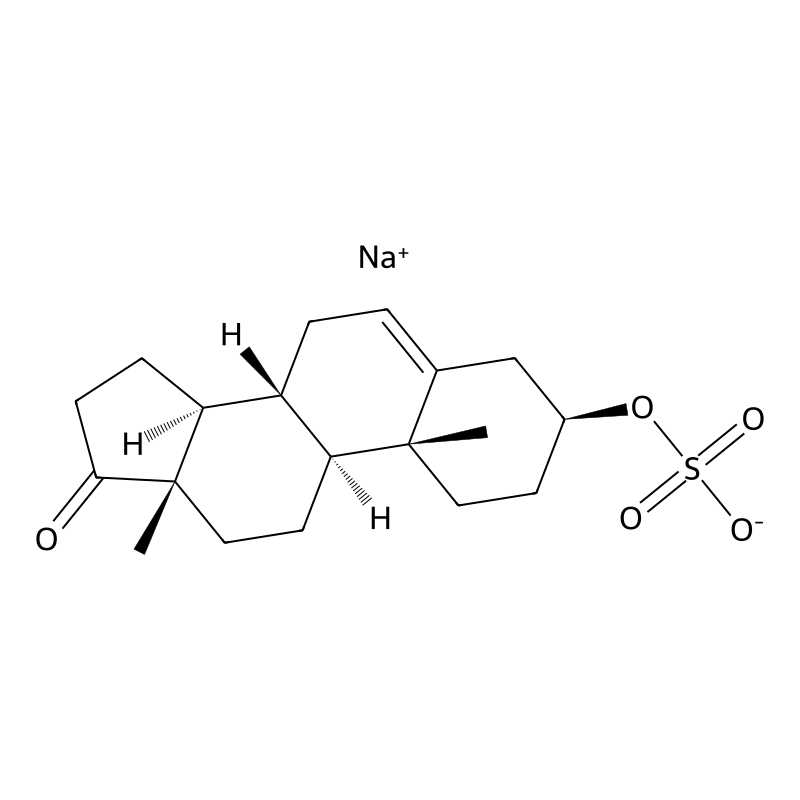Sodium prasterone sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Ageing and age-related diseases:
- SPS levels naturally decline with age, leading some researchers to investigate its potential as a therapeutic intervention for age-related conditions. Studies have explored its effects on various aspects of aging, including cognitive function, bone health, and cardiovascular health. However, the results remain inconclusive, and large-scale clinical trials are needed to establish any definitive benefits or risks [].
Sexual health and function:
- Given its role in sex hormone production, SPS is being investigated for its potential benefits in improving sexual function and addressing various sexual dysfunctions. Studies have examined its effects in both men and women, particularly regarding symptoms like decreased libido and vaginal atrophy in postmenopausal women []. While some studies show promising results, further research is needed to confirm its efficacy and safety for these purposes.
Body composition and metabolic health:
- SPS may play a role in regulating body composition and metabolism. Research has explored its potential effects on weight management, insulin sensitivity, and even athletic performance. However, the evidence is currently conflicting, and more rigorous studies are needed to understand its specific effects in these areas [].
Other potential applications:
- Researchers are also investigating the potential benefits of SPS in various other areas, including immune function, depression, and neurodegenerative diseases. However, these investigations are mostly in the pre-clinical stage, and further research is needed to determine its potential therapeutic value in these settings.
Sodium prasterone sulfate, also known as sodium dehydroepiandrosterone sulfate, is the sodium salt of prasterone sulfate, which is a naturally occurring steroid hormone. It is primarily recognized as a prohormone for dehydroepiandrosterone, and by extension, androgens and estrogens. The compound is characterized by its chemical formula and has a molar mass of approximately 390.47 g/mol. Sodium prasterone sulfate plays a significant role in various physiological processes and is utilized in medical applications, particularly in obstetrics for inducing labor by promoting cervical ripening and dilation during childbirth .
Sodium prasterone sulfate undergoes various chemical transformations, primarily through hydrolysis and sulfation reactions. It can be converted back to dehydroepiandrosterone through the action of steroid sulfatase enzymes, which cleave the sulfate group from the steroid. This conversion is crucial as it allows the body to utilize dehydroepiandrosterone for further hormonal synthesis or metabolic processes. Additionally, sodium prasterone sulfate can participate in sulfation reactions, where it may act as a substrate for sulfotransferase enzymes, leading to the formation of other sulfate esters .
Sodium prasterone sulfate exhibits several biological activities. As a prohormone, it serves as a reservoir for dehydroepiandrosterone, which is involved in the synthesis of sex hormones such as testosterone and estradiol. The compound also functions as a neurosteroid, influencing neuronal activity and potentially affecting mood and cognitive functions. Its role in enhancing cervical ripening makes it particularly relevant in obstetric medicine .
The synthesis of sodium prasterone sulfate typically involves the sulfation of dehydroepiandrosterone using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. This process can be performed under controlled conditions to ensure high yield and purity of the final product. Alternative methods may include enzymatic sulfation using specific sulfotransferase enzymes that facilitate the addition of sulfate groups to steroid molecules .
Sodium prasterone sulfate is primarily used in medical settings for:
- Labor induction: It is administered to promote cervical ripening in pregnant women experiencing insufficient cervical dilation.
- Hormonal therapy: Due to its role as a prohormone, it may be explored in therapies aimed at restoring hormonal balance in individuals with deficiencies .
Additionally, its neurosteroid properties suggest potential applications in treating mood disorders or cognitive impairments.
Studies have shown that sodium prasterone sulfate may interact with various medications and biological systems. For instance, it has been noted to decrease the excretion rate of indocyanine green acid form, potentially leading to elevated serum levels of this compound. This interaction emphasizes the importance of monitoring patients receiving sodium prasterone sulfate alongside other medications to avoid adverse effects .
Sodium prasterone sulfate shares structural and functional similarities with several other steroid compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dehydroepiandrosterone | C19H28O2 | Precursor to androgens; shorter half-life compared to sodium salt |
| Dehydroepiandrosterone sulfate | C19H28O5S | Directly related; serves as an endogenous source of sodium prasterone sulfate |
| Estradiol | C18H24O2 | A potent estrogen; derived from dehydroepiandrosterone metabolism |
| Testosterone | C19H28O2 | Major androgen; synthesized from dehydroepiandrosterone |
The uniqueness of sodium prasterone sulfate lies in its specific role as a sodium salt that enhances solubility and bioavailability compared to its parent compound, dehydroepiandrosterone. Its application in obstetrics further distinguishes it from other steroids that may not have such targeted uses .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Mechanism of Action
Pictograms


Irritant;Health Hazard
Other CAS
Metabolism Metabolites
Wikipedia
Prasterone_sulfate







